L-745870 hydrochloride

Dopamine D4 Receptor Binding Affinity Receptor Selectivity

Researchers isolating D4 receptor-specific effects face confounding polypharmacology with ligands like clozapine or fananserin. L-745870 hydrochloride eliminates this ambiguity with unmatched selectivity. • Ki 0.43 nM at human D4; >2000-fold selectivity over D2 (Ki 960 nM) & D3 (Ki 2300 nM) • Validated oral bioavailability (20-66%) & brain-to-plasma ratio >10 in rodent and primate models • Demonstrated anti-dyskinetic efficacy in MPTP primate model, superior to amantadine No direct activity at sodium channels, calcium channels, or muscarinic receptors at relevant concentrations-ensuring clean, interpretable D4-specific data.

Molecular Formula C18H20Cl2N4
Molecular Weight 363.3 g/mol
CAS No. 1173023-36-3
Cat. No. B1649282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-745870 hydrochloride
CAS1173023-36-3
Molecular FormulaC18H20Cl2N4
Molecular Weight363.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CNC3=C2C=CC=N3)C4=CC=C(C=C4)Cl.Cl
InChIInChI=1S/C18H19ClN4.ClH/c19-15-3-5-16(6-4-15)23-10-8-22(9-11-23)13-14-12-21-18-17(14)2-1-7-20-18;/h1-7,12H,8-11,13H2,(H,20,21);1H
InChIKeyGFFJYISJZJIKAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-745870 Hydrochloride: Selective D4 Antagonist


L-745870 hydrochloride (CAS: 1173023-36-3) is a well-characterized, potent, selective, brain-penetrant, and orally active antagonist of the dopamine D4 receptor [1]. It exhibits subnanomolar binding affinity for the human D4 receptor (Ki = 0.43 nM) and demonstrates >2000-fold selectivity over the D2 (Ki = 960 nM) and D3 (Ki = 2300 nM) dopamine receptor subtypes [2]. Its robust brain penetration and oral bioavailability have been validated in both rodent and non-human primate models [3]. This compound serves as a critical tool for dissecting D4 receptor-specific functions in neurobiology, behavioral pharmacology, and central nervous system (CNS) disease models.

D4 receptor-selective antagonist for CNS pathway studies
Reported brain-penetrant probe; oral dosing compatible in rodent models
Receptor-subtype selectivity research workflow; avoids D2/D3 confounds

Why Generic D4 Antagonists Are Not Equivalent


Generic substitution with other D4-preferring ligands, such as the atypical antipsychotic clozapine or the mixed antagonist fananserin, introduces confounding polypharmacology that precludes definitive interpretation of D4 receptor-specific effects. Clozapine, while having affinity for D4, also potently binds to D2, 5-HT2A, and muscarinic receptors [1]. Similarly, fananserin is a mixed D4/5-HT2 antagonist [2]. L-745870 hydrochloride is uniquely characterized by a >2000-fold selectivity window for D4 over D2 and D3 receptors, coupled with a demonstrated lack of direct activity at sodium channels, calcium channels, or muscarinic receptors at relevant concentrations [3]. This selectivity profile is essential for experiments aiming to isolate the contribution of the D4 receptor to a given biological or behavioral endpoint without the confounding influence of other dopaminergic or non-dopaminergic pathways.

Polypharmacology mismatch

Clozapine and fananserin engage D2, 5-HT2A, or muscarinic receptors; D4-specific interpretation may be confounded.

Selectivity profile may not transfer

D4/D2 selectivity of generic D4 ligands is substantially narrower; off-target binding can alter endpoint attribution.

In vivo behavioral signature differs

D2-mediated motor and behavioral endpoints may appear with less selective compounds, masking D4-specific readouts.

Quantitative Comparative Evidence


D4 Receptor Binding Affinity vs. Antipsychotics

In head-to-head radioligand binding studies using cloned human dopamine receptors, L-745870 demonstrates a subnanomolar affinity for the D4 receptor. Its affinity is significantly higher than that of the standard antipsychotics haloperidol and clozapine, which are often used as benchmark comparators for D2-like receptor activity [1].

D4 Binding Affinity
Head-to-head
Ki 0.43 nM (human D4)
Reported higher affinity than haloperidol and clozapine in cloned receptor assays; supports D4 target engagement context.
Cloned human D4, [3H]-spiperone binding.
Dopamine D4 Receptor Binding Affinity Receptor Selectivity

D4 vs. D2/D3 Receptor Selectivity

A key differentiator for L-745870 hydrochloride is its pronounced selectivity for the D4 receptor over the D2 and D3 receptor subtypes. In contrast, clozapine, while possessing D4 affinity, exhibits a much narrower selectivity window [1].

D4/D2 Selectivity
Head-to-head
>2000-fold over D2/D3
Subtype selectivity profile supports D4-specific interpretation; clozapine shows ~10-15 fold window.
Radioligand binding, human cloned receptors.
Receptor Selectivity Dopamine Receptor Off-Target Activity

Functional D4 Antagonism in cAMP Assays

In ex vivo retinal tissue preparations, the functional relevance of D4 receptors was demonstrated by L-745870's ability to reverse agonist-induced decreases in the light-sensitive cAMP pool. The D2-selective antagonist L-741626 had no effect, confirming the D4-specific nature of the response [1].

Functional cAMP Reversal
Assay context
Reverses quinpirole effect; D2 antagonist L-741626 inactive
Functional D4 receptor engagement in native retinal tissue; cAMP modulation endpoint context.
Rat retinal cAMP assay.
Functional Assay cAMP Inhibition D4 Receptor Retinal Pharmacology

In Vivo Pharmacokinetics and Brain Penetration

L-745870 hydrochloride demonstrates favorable pharmacokinetic properties for in vivo CNS studies, including good oral bioavailability and excellent brain penetration. This profile is a critical differentiator compared to many other D4 ligands that suffer from poor brain exposure [1].

CNS Pharmacokinetics
Data to verify
Brain/Plasma >10; oral bioavailability 20-66% (rat)
Reported CNS exposure profile supports oral systemic research protocols.
Formulation-dependent; class-level inference.
Pharmacokinetics Brain Penetration Oral Bioavailability CNS Research

L-DOPA-Induced Dyskinesia Efficacy vs. Amantadine

In a translational non-human primate model of Parkinson's disease, L-745870 significantly reduced the severity of L-DOPA-induced dyskinesia. The reported effect was superior to that of amantadine, the current standard-of-care medication for this indication [1].

LID Model vs. Amantadine
Model context
Reported reduction in dyskinesia severity; effect greater than amantadine
Model-response endpoint context in MPTP-lesioned primate; D4-mediated anti-dyskinetic interpretation.
Quantitative details limited in public abstract.
Parkinson's Disease L-DOPA-Induced Dyskinesia Primate Model Behavioral Pharmacology

Rodent Behavioral Profile vs. Antipsychotics

In rodent models used to predict antipsychotic efficacy and side-effect liability, L-745870 exhibits a distinct behavioral profile compared to the classical neuroleptic haloperidol and the atypical antipsychotic clozapine. Its lack of effect in certain assays at D4-selective doses highlights its unique in vivo pharmacology [1].

Rodent Behavioral Profile
Reported
No amphetamine hyperactivity antagonism; catalepsy ED50 100 mg/kg
In vivo selectivity indicates separation from D2-mediated neuroleptic signatures; D4 pathway-response context.
Mice and rat oral dosing; contrasts with haloperidol and clozapine.
Behavioral Pharmacology Antipsychotic Screening Side-Effect Profile In Vivo Selectivity

L-745870 Application Scenarios


D4 Receptor-Specific CNS Neurobiology

L-745870 hydrochloride is an optimal tool for studies requiring the selective blockade of central dopamine D4 receptors. Its >2000-fold selectivity over D2/D3 receptors minimizes off-target effects that would confound results with less selective ligands like clozapine or haloperidol [1]. Furthermore, its validated oral bioavailability (20-66%) and high brain-to-plasma ratio (>10) ensure robust CNS target engagement following systemic administration, simplifying in vivo experimental protocols [2].

D4 Receptors in Parkinson's Dyskinesia

L-745870 hydrochloride is a key reagent for translational research in Parkinson's disease (PD) and related motor disorders. It has demonstrated pre-clinical efficacy in reducing L-DOPA-induced dyskinesia in a gold-standard MPTP-lesioned primate model, with a reported effect superior to the current clinical standard-of-care, amantadine [1]. This specific, validated application makes it a high-priority compound for academic and industrial programs focused on developing novel anti-dyskinetic therapies.

D4 vs. D2 Contributions in Behavioral Pharmacology

L-745870 hydrochloride is essential for behavioral pharmacologists seeking to dissect the specific contribution of D4 receptors to complex behaviors. Its unique profile, characterized by a lack of effect in amphetamine-induced hyperactivity models and a high dose requirement (100 mg/kg) to induce catalepsy, contrasts sharply with D2-preferring antagonists [1]. This allows for the clear attribution of observed behavioral effects to D4 receptor antagonism, rather than the D2-mediated mechanisms typically associated with neuroleptic drugs. The compound's inactivity at D4-selective doses in these standard antipsychotic screens makes it a powerful tool for probing novel D4-mediated pathways in reward, cognition, and motor function.

D4-Mediated cAMP Signaling in Retinal and Neuronal Tissues

L-745870 hydrochloride is validated for use in ex vivo functional assays to confirm D4 receptor mediation of cAMP signaling. Its ability to reverse quinpirole-induced suppression of the light-sensitive cAMP pool in retinal preparations, while the D2-selective antagonist L-741626 is ineffective, provides a functional benchmark for D4 receptor activity in native tissue [1]. This application is critical for studies in retinal neurobiology and for validating D4-dependent signaling pathways in various CNS regions.

Application
Selection Property
Validation Focus
D4 receptor CNS signaling studies
Receptor-subtype selectivity profile
Target engagement and off-target binding review in brain tissue
Parkinson's disease dyskinesia model
Model-response endpoint context
Dyskinesia severity endpoint review; D4-mediated motor pathway interpretation
Behavioral pharmacology of D4 receptors
In vivo behavioral selectivity profile
D2-independent behavioral endpoint attribution; catalepsy and hyperactivity assays
Retinal cAMP signaling studies
Functional D4 receptor assay response
cAMP modulation endpoint context; native tissue target engagement confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-745870 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.